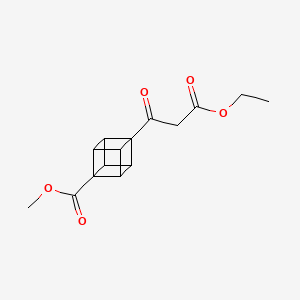
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate is a compound that belongs to the cubane family. Cubanes are highly strained, cage-like hydrocarbons that have gained significant interest in various fields of chemistry due to their unique structural properties. The cubane scaffold is known for its rigidity and stability, making it an attractive candidate for applications in pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
The synthesis of Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate typically involves the functionalization of cubane carboxylic acids. One common method is the Hofer–Moest reaction, which allows for the direct conversion of cubane carboxylic acids to alkoxy cubanes under flow electrochemical conditions . This method is advantageous due to its mild reaction conditions and compatibility with other oxidizable functional groups. Industrial production methods often rely on large-scale synthesis of cubane derivatives, such as 1,4-cubanedicarboxylic acid, followed by further functionalization .
Chemical Reactions Analysis
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester and ketone functionalities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with cubane scaffolds.
Biology: Cubane derivatives have been explored for their potential as bioisosteres, which can mimic the properties of biologically active molecules.
Medicine: The rigidity and stability of the cubane scaffold make it a promising candidate for drug design, potentially improving the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism by which Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate exerts its effects is primarily related to its structural properties. The cubane scaffold provides a rigid and stable framework that can interact with various molecular targets. The ester and ketone functionalities allow for further chemical modifications, enabling the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Comparison with Similar Compounds
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate can be compared with other cubane derivatives, such as:
1,4-Cubanedicarboxylic acid: A common precursor in the synthesis of various cubane derivatives.
1-Iodo-4-methoxycubane: An example of a cubane derivative with different functional groups.
Cubane-1,4-dicarboxylic acid dimethyl ester:
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-3-20-6(17)4-5(16)14-7-10-8(14)12-9(14)11(7)15(10,12)13(18)19-2/h7-12H,3-4H2,1-2H3 |
InChI Key |
NBHFXDBLSXBCKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C12C3C4C1C5C2C3C45C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















